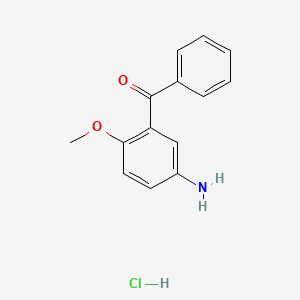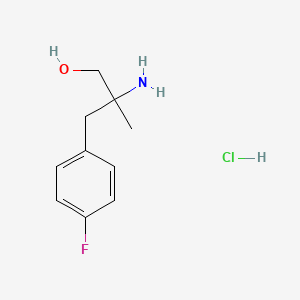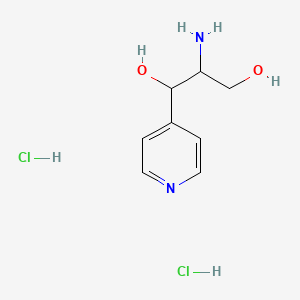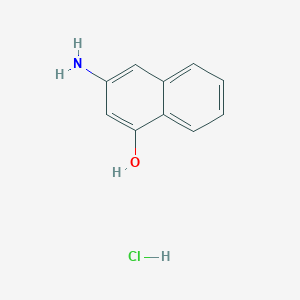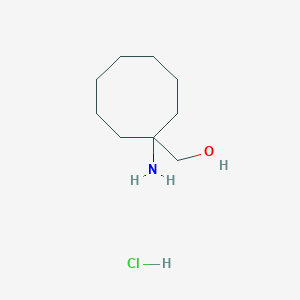![molecular formula C10H11BrFNO B1383792 3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine CAS No. 1875271-77-4](/img/structure/B1383792.png)
3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine
Overview
Description
3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine, also known as 3-Bromo-5-fluoromethyl-1-azetidinecarboxylic acid, is an organic compound that is used in the synthesis of organic molecules. It is a versatile building block for the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of polymers, dyes, and other materials.
Scientific Research Applications
Synthesis and Utility
- 3-Bromo-3-ethylazetidines have been utilized for the preparation of various functionalized azetidines, including 3-alkoxy, 3-aryloxy, and 3-amino-3-ethylazetidines. They also serve as precursors for 3-ethylideneazetidines, leading to novel azetidine building blocks useful in medicinal chemistry (Stankovic et al., 2013).
Synthesis of cis-3,4-Disubstituted Piperidines
- The compound has been involved in reactions leading to stereoselective synthesis of cis-3,4-disubstituted piperidines, valuable in medicinal chemistry (Mollet et al., 2011).
Development of Novel Antibacterial and Anticancer Properties
- Azetidine derivatives, including 3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine, have been synthesized and evaluated for their antibacterial and anticancer properties. Some have shown significant activity against specific bacterial strains and cancer cell lines (Rajulu et al., 2014).
Synthesis of Polyhydroxylated Azetidine Iminosugars
- The compound has been used in synthesizing polyhydroxylated azetidine iminosugars, with some showing inhibitory activity against specific enzymes. This has implications in areas like glycobiology and drug development (Lawande et al., 2015).
Fluorocyclization to Form Four-Membered Heterocycles
- The compound is involved in fluorocyclization processes to form four-membered heterocycles like oxetanes and azetidines, indicating its role in developing novel synthetic methodologies (Zhang et al., 2021).
Preparation of Quinolone Antibiotics
- Azetidine derivatives, including the subject compound, have been used in the synthesis of novel quinolone antibiotics, which are effective against certain resistant bacterial strains (Ikee et al., 2008).
Safety and Hazards
While specific safety and hazard information for 3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. For instance, similar compounds like 3-Bromo-5-fluorophenol can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-[(3-bromo-5-fluorophenoxy)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-8-1-9(12)3-10(2-8)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFOFPXLCMVTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





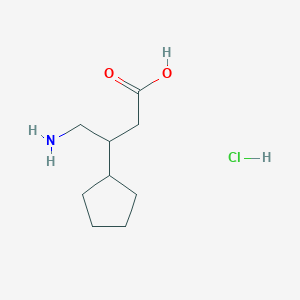

![Bicyclo[4.1.0]heptan-1-amine hydrochloride](/img/structure/B1383717.png)


![1-[(1,3-Thiazol-5-yl)methyl]piperazine trihydrochloride](/img/structure/B1383721.png)
